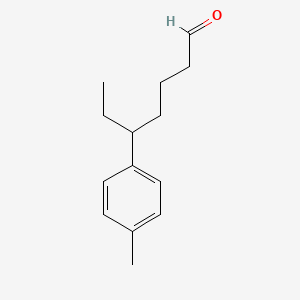

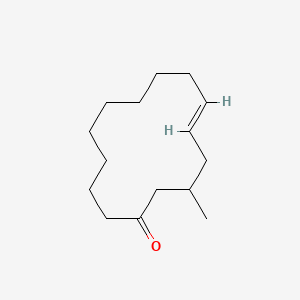

5-Cyclotetradecen-1-one, 3-methyl-, (5E)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

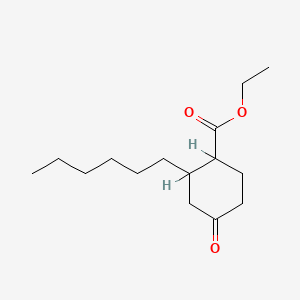

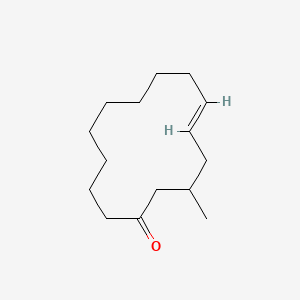

5-Ciclotetradecen-1-ona, 3-metil-, (5E)- es un compuesto orgánico con la fórmula molecular C15H26O. Es conocido por su aroma almizclado y animal, lo que lo convierte en un ingrediente valioso en la industria de las fragancias . El compuesto se caracteriza por un anillo de ciclotetradecenona con un grupo metilo en la tercera posición y un doble enlace en la configuración (5E).

Métodos De Preparación

La síntesis de 5-Ciclotetradecen-1-ona, 3-metil-, (5E)- se puede lograr a través de varios métodos. Una ruta común implica la preparación a partir de ciclododecanona. El proceso incluye la formación de 3-ciclododecenona, que luego se hace reaccionar con 1-propenil-1-halogenuro de magnesio. El producto sufre una transposición de Cope para producir el compuesto deseado . Los métodos de producción industrial a menudo implican rutas sintéticas similares pero a mayor escala, asegurando la pureza y la consistencia necesarias para aplicaciones comerciales.

Análisis De Reacciones Químicas

5-Ciclotetradecen-1-ona, 3-metil-, (5E)- experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar las cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o alcanos.

Sustitución: El grupo metilo y el doble enlace en el anillo de ciclotetradecenona pueden participar en reacciones de sustitución, lo que lleva a la formación de varios derivados.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y agentes halogenantes para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

5-Ciclotetradecen-1-ona, 3-metil-, (5E)- tiene varias aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo en estudios de química de cicloalquenos y mecanismos de reacción.

Biología: El aroma almizclado del compuesto lo convierte en un tema de interés en la investigación olfativa y el estudio de las feromonas.

Medicina: La investigación sobre sus posibles propiedades terapéuticas, incluidos sus efectos sobre el sistema nervioso central, está en curso.

Mecanismo De Acción

El mecanismo de acción de 5-Ciclotetradecen-1-ona, 3-metil-, (5E)- implica su interacción con los receptores olfativos en la cavidad nasal. El compuesto se une a receptores específicos, desencadenando una vía de transducción de señales que resulta en la percepción de su aroma almizclado. Los objetivos moleculares incluyen proteínas receptoras olfativas y las vías involucradas forman parte del sistema de señalización olfativa más amplio.

Comparación Con Compuestos Similares

Compuestos similares a 5-Ciclotetradecen-1-ona, 3-metil-, (5E)- incluyen:

5-Ciclotetradecen-1-ona, 3-metil-, (5Z)-: Este isómero difiere en la configuración del doble enlace, lo que puede afectar su aroma y reactividad.

Ciclododecanona: Un precursor en la síntesis de 5-Ciclotetradecen-1-ona, 3-metil-, (5E)-, carece del doble enlace y del grupo metilo.

3-Metilciclotetradec-5-en-1-ona: Otro isómero con una ubicación diferente del doble enlace y el grupo metilo.

La singularidad de 5-Ciclotetradecen-1-ona, 3-metil-, (5E)- radica en su configuración específica, que imparte propiedades olfativas y reactividad distintas en comparación con sus isómeros y compuestos relacionados .

Propiedades

Número CAS |

259854-70-1 |

|---|---|

Fórmula molecular |

C15H26O |

Peso molecular |

222.37 g/mol |

Nombre IUPAC |

(5E)-3-methylcyclotetradec-5-en-1-one |

InChI |

InChI=1S/C15H26O/c1-14-11-9-7-5-3-2-4-6-8-10-12-15(16)13-14/h7,9,14H,2-6,8,10-13H2,1H3/b9-7+ |

Clave InChI |

ZFGBKXBPHOUSJX-VQHVLOKHSA-N |

SMILES isomérico |

CC1C/C=C/CCCCCCCCC(=O)C1 |

SMILES canónico |

CC1CC=CCCCCCCCCC(=O)C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.